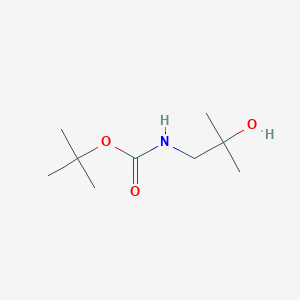

tert-Butyl 2-hydroxy-2-methylpropylcarbamate

Beschreibung

tert-Butyl 2-hydroxy-2-methylpropylcarbamate (CAS: 183059-24-7) is a carbamate derivative featuring a tert-butyl group linked to a carbamate moiety, which is further substituted with a 2-hydroxy-2-methylpropyl chain. This compound is primarily utilized in laboratory settings as an intermediate in organic synthesis and pharmaceutical research. Its structural characteristics, such as the hydroxyl group and sterically hindered tert-butyl moiety, contribute to its stability and reactivity in specific chemical reactions, such as protection/deprotection strategies in peptide synthesis or polymer chemistry . Commercial preparations typically report a purity of ≥98%, with applications spanning specialty chemical manufacturing .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)10-6-9(4,5)12/h12H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCNEFPGRLUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455375 | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183059-24-7 | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The Grignard approach involves the nucleophilic addition of methyl magnesium bromide to a ketone precursor, likely tert-butyl (2-oxo-2-methylpropyl)carbamate, to form the tertiary alcohol. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) and diethyl ether at -30°C, maintained under a nitrogen atmosphere to prevent moisture ingress.

Key Steps :

-

Substrate Activation : The ketone carbonyl group is activated for nucleophilic attack.

-

Grignard Addition : Methyl magnesium bromide delivers a methyl nucleophile, forming a tetrahedral intermediate that protonates to yield the alcohol.

Optimized Parameters :

Workup and Purification

Post-reaction, the mixture is quenched with aqueous HCl (1 M) at 0°C to protonate intermediates and dissolve magnesium salts. Ethyl acetate extraction isolates the product, followed by brine washes to remove residual acid. The organic phase is dried over magnesium sulfate and concentrated under vacuum, yielding the crude product as a colorless oil.

Yield : 100% (crude), though purity is sufficient for direct use in subsequent steps without chromatography.

Structural Validation

¹H NMR (CDCl₃) :

-

δ 4.97 (br, 1H, NH),

-

δ 3.10 (s, 2H, CH₂N),

-

δ 2.17 (br, 1H, OH),

-

δ 1.44 (s, 9H, C(CH₃)₃),

The absence of ketone carbonyl signals (expected near δ 210 ppm in ¹³C NMR) confirms complete reduction.

Epoxide Ring-Opening and Boc Protection

Reaction Mechanism and Conditions

This two-step method begins with the nucleophilic ring-opening of 2,2-dimethyloxirane (a strained epoxide) by ammonium hydroxide, followed by Boc protection of the resultant amine.

Step 1: Epoxide Ring-Opening

2,2-Dimethyloxirane reacts with concentrated ammonium hydroxide at room temperature for 12 hours, yielding 1-amino-2-methylpropan-2-ol. The reaction exploits the epoxide’s ring strain, with ammonia acting as a nucleophile to open the oxide ring.

Step 2: Boc Protection

The amino alcohol is treated with di-tert-butyl dicarbonate (Boc anhydride) in methanol for 4 hours. Boc anhydride selectively protects the primary amine, forming the target carbamate.

Optimized Parameters :

-

Solvent : Methanol facilitates Boc anhydride solubility.

-

Stoichiometry : A 2.5:1 molar ratio of Boc anhydride to amine ensures complete protection.

Workup and Purification

After Boc protection, the reaction is concentrated under vacuum, and the residue is purified via column chromatography (24% ethyl acetate/hexane) to isolate this compound.

Yield : Quantitative (exact yield unspecified), with purity confirmed by NMR.

Structural Validation

¹H NMR (CDCl₃) :

-

δ 8.62 (s, 2H, NH₂⁺ from trifluoroacetate salt post-deprotection),

-

δ 3.02 (d, 2H, CH₂N),

Comparative Analysis of Methods

| Parameter | Grignard Method | Epoxide Method |

|---|---|---|

| Starting Material | Ketone precursor | 2,2-Dimethyloxirane |

| Reaction Time | 4 hours | 16 hours (12 + 4) |

| Yield | 100% (crude) | Quantitative (chromatography required) |

| Purification | None (crude used directly) | Column chromatography |

| Scalability | High (simple workup) | Moderate (chromatography limits scale) |

| Cost | Higher (Grignard reagent) | Lower (commodity chemicals) |

Key Advantages :

-

Grignard Method : Ideal for rapid, large-scale synthesis without purification.

-

Epoxide Method : Avoids moisture-sensitive reagents, suitable for small-scale API intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-hydroxy-2-methylpropylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-hydroxy-2-methylpropylcarbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-hydroxy-2-methylpropylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl 2-hydroxy-2-methylpropylcarbamate, differing primarily in substituents or functional groups. These variations significantly influence their physicochemical properties, reactivity, and toxicity profiles.

tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate (CAS: 1233501-49-9)

- Structural Differences : Incorporates a chlorine atom, a phenyl group, and an additional hydroxyl group. The chiral centers (2R,3S) enhance stereochemical complexity.

- Applications : Used in asymmetric synthesis, particularly for chiral building blocks in drug development.

- Safety: Limited toxicity data available, but the presence of chlorine may increase environmental persistence and bioaccumulation risks .

tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS: 180081-10-1)

- Structural Differences: Substituted with a 4-aminophenyl group, introducing aromaticity and primary amine functionality.

- Reactivity : The amine group enhances nucleophilicity, making it suitable for coupling reactions. However, it may also increase sensitivity to oxidation.

- Toxicity: Classified under H302 (harmful if swallowed) and H315/H319 (skin/eye irritation).

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate (CAS: 1867120-38-4)

- Structural Differences : Contains a methyl group on the carbamate nitrogen and a chiral (S)-2-hydroxypropyl chain.

- Applications : Employed in enantioselective syntheses.

- Safety: Classified for acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335). No carcinogenicity data available .

tert-Butyl (2-mercaptoethyl)carbamate (CAS: 67385-09-5)

- Structural Differences : Features a thiol (-SH) group instead of a hydroxyl group.

- Reactivity : The thiol group confers redox activity and metal-binding capacity, useful in polymer crosslinking or chelation chemistry.

- Stability : Thiols are prone to oxidation, necessitating storage under inert atmospheres .

Physicochemical and Toxicological Comparison Table

Biologische Aktivität

Introduction

Tert-butyl 2-hydroxy-2-methylpropylcarbamate (CAS Number: 183059-24-7) is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group, a hydroxy group, and a methylpropylcarbamate moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition and protective effects against neurodegenerative conditions.

- Molecular Formula : C9H19NO3

- Molecular Weight : Approximately 189.25 g/mol

- Structure : The compound features a tert-butyl group that enhances its lipophilicity and stability, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a substrate for enzymes, leading to the formation of active metabolites that can influence various cellular processes such as signal transduction and gene expression. This interaction is crucial for its potential therapeutic effects.

Biological Activities

-

Enzyme Inhibition

- Research indicates that this compound may act as an inhibitor of enzymes involved in metabolic pathways. Its structural features suggest possible interactions with biological macromolecules, enhancing its relevance in medicinal chemistry .

- Studies have shown that it can inhibit β-secretase and acetylcholinesterase, both critical in the pathogenesis of Alzheimer's disease (AD). For instance, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong inhibitory potential .

-

Neuroprotective Effects

- In vitro studies have shown that this compound can protect astrocytes against amyloid beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease. The compound reduced TNF-α production and free radical levels in astrocyte cultures treated with Aβ1-42, suggesting its role in mitigating inflammatory responses associated with neurodegeneration .

-

Cytotoxicity Studies

- Initial assessments of cytotoxic effects revealed that the compound exhibited no significant toxicity at concentrations up to 100 μM, maintaining high cell viability in astrocyte cultures exposed to Aβ1-42 . This finding is critical for evaluating its safety profile for potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | C11H23N2O4 | Contains multiple hydroxyl groups enhancing reactivity. |

| Tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate | C9H19N3O3 | Exhibits significant enzyme inhibition potential. |

The comparison highlights the unique properties of this compound in terms of its structural advantages and biological implications.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- In Vitro Studies on Astrocytes

- In Vivo Models

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl 2-hydroxy-2-methylpropylcarbamate?

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. A two-step approach is often utilized:

- Step 1 : Reacting 2-hydroxy-2-methylpropylamine with Boc anhydride (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C.

- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity . For scalability, solvent selection and stoichiometric ratios of Boc anhydride to amine (1.2:1) are critical to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and hydroxyl proton absence due to carbamate formation .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>98%) using a C18 column and acetonitrile/water gradient .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 218.175) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Respiratory Protection : For powder handling, use NIOSH-approved N95 respirators to mitigate dust exposure .

- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can stability discrepancies of this compound under varying pH conditions be systematically investigated?

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

- Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., Boc deprotection under acidic conditions) .

Q. What strategies improve diastereoselectivity in the synthesis of this compound derivatives?

- Chiral Catalysts : Use enantioselective catalysts like Jacobsen’s thiourea for asymmetric carbamate formation .

- Solvent Effects : Polar solvents (e.g., DMF) enhance hydrogen bonding, favoring specific conformers. Low-temperature NMR (-40°C) can resolve dynamic equilibria and confirm axial/equatorial Boc group positioning .

- DFT Calculations : Model explicit solvent interactions to predict thermodynamically stable conformers and optimize reaction conditions .

Q. How can in vitro toxicological profiles of this compound be evaluated for laboratory safety?

- Acute Toxicity : Perform MTT assays on human cell lines (e.g., HEK293) to determine IC values.

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) with S9 metabolic activation .

- Carcinogenicity Screening : Reference IARC and ACGIH classifications; if unclassified, perform chronic exposure studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.